molecular formula C26H28O14 B191611 Isoschaftoside CAS No. 52012-29-0

Isoschaftoside

Katalognummer: B191611
CAS-Nummer: 52012-29-0
Molekulargewicht: 564.5 g/mol
InChI-Schlüssel: OVMFOVNOXASTPA-VYUBKLCTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Isoschaftoside (C₂₆H₂₈O₁₄; molecular weight: 564.50 Da) is a bioactive C-glycosyl flavone, specifically an apigenin di-C-glycoside with arabinose and glucose substitutions at the 6- and 8-positions of the flavone backbone (apigenin-6-C-α-L-arabinoside-8-C-β-D-glucoside) . It is naturally abundant in plants such as Desmodium uncinatum, Passiflora incarnata, Prosopis alba, and Flickingeria fimbriata . This compound has garnered attention for its anti-inflammatory, antioxidant, anti-senescence, and nematicidal properties, with emerging roles in neurodegenerative disease mitigation and metabolic regulation .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Isoschaftoside kann durch einen zweistufigen Di-C-Glykosylierungsweg synthetisiert werden. Dies beinhaltet die sequentielle Katalyse durch zwei Glykosyltransferasen: CGTa für die Glukosylierung des 2-Hydroxyflavanon-Aglykons und CGTb für die Arabinosylierung des Monoglukosids . Die Reaktionsbedingungen umfassen typischerweise die Verwendung spezifischer Enzyme und kontrollierter Umgebungen, um die richtige Glykosylierung des Flavonoidkerns zu gewährleisten.

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound beinhaltet oft die Extraktion aus pflanzlichen Quellen. Die Wurzeln von Desmodium uncinatum und anderen Pflanzen werden verarbeitet, um die Verbindung zu isolieren. Der Extraktionsprozess kann Lösungsmittelextraktion, Reinigung und Kristallisation umfassen, um this compound mit hoher Reinheit zu erhalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Isoschaftoside unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel (z. B. Wasserstoffperoxid), Reduktionsmittel (z. B. Natriumborhydrid) und verschiedene Katalysatoren, um Substitutionsreaktionen zu erleichtern. Die Reaktionsbedingungen umfassen oft kontrollierte Temperaturen, pH-Werte und Lösungsmittelsysteme, um die gewünschten Transformationen zu gewährleisten .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind oxidierte, reduzierte und substituierte Derivate von this compound. Diese Derivate können im Vergleich zur Stammverbindung unterschiedliche biologische Aktivitäten und Eigenschaften aufweisen .

Wissenschaftliche Forschungsanwendungen

Neuroprotective Effects

Research indicates that isoschaftoside exhibits significant neuroprotective properties. A study focused on its effects on lipopolysaccharide-induced inflammation in BV-2 microglial cells demonstrated that this compound effectively inhibited the production of nitric oxide and pro-inflammatory cytokines such as TNF-α, IL-1β, and COX2. The compound also reduced the activation of HIF-1α and downstream metabolic pathways associated with inflammation . These findings suggest that this compound may be beneficial in treating neurodegenerative diseases characterized by neuroinflammation.

Table 1: Neuroprotective Effects of this compound

ParameterControl GroupThis compound Treatment (200 μM)Significance (p-value)
Nitric Oxide ProductionHighSignificantly Reduced<0.001
TNF-α ExpressionElevatedSignificantly Reduced<0.001
IL-1β ExpressionElevatedSignificantly Reduced<0.001
COX2 ExpressionElevatedSignificantly Reduced<0.001

Anti-Inflammatory Properties

This compound's anti-inflammatory effects extend beyond the nervous system. It has been shown to suppress inflammatory responses in various cell types, including macrophages. In a study examining its effects on senescent cells, this compound treatment led to enhanced autophagy and reduced glycolytic activity, indicating a shift towards improved mitochondrial function . This suggests potential applications in age-related inflammatory conditions.

Metabolic Regulation

Recent findings highlight this compound's role in metabolic regulation, particularly concerning non-alcoholic fatty liver disease (NAFLD). A study demonstrated that this compound treatment significantly reduced lipid accumulation in liver cells, reversing the effects of NAFLD . This positions this compound as a candidate for managing metabolic disorders linked to lipid metabolism.

Table 2: Effects of this compound on Lipid Accumulation

ConditionControl GroupThis compound Treatment (100 μM)Significance (p-value)
Lipid AccumulationHighSignificantly Reduced<0.01

Cellular Mechanisms

The mechanisms underlying the effects of this compound are multifaceted. It has been shown to modulate key signaling pathways involved in inflammation and metabolism, such as the ERK1/2 and mTOR pathways . By inhibiting these pathways, this compound can reduce pro-inflammatory cytokine production and promote cellular homeostasis.

Future Directions and Case Studies

While current research underscores the therapeutic potential of this compound, further studies are necessary to elucidate its clinical applications fully. Case studies involving animal models have shown promising results; however, human clinical trials are essential to confirm efficacy and safety.

Case Study: Neuroinflammation Model

In a controlled experiment using a neuroinflammation model induced by lipopolysaccharides, administration of this compound resulted in:

  • Decreased neuronal loss : Histological analysis showed reduced neuronal apoptosis.
  • Improved cognitive function : Behavioral tests indicated enhanced memory retention compared to control groups.

These results provide a strong basis for considering this compound in therapeutic strategies for neuroinflammatory conditions.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Flavonoids

Structural Isomers and Homologs

Isoschaftoside belongs to the apigenin di-C-glycoside family, sharing structural similarities with schaftoside, vicenin II, and vitexin derivatives. Key structural distinctions include:

Compound Molecular Formula Sugar Substitutions Key Structural Features
This compound C₂₆H₂₈O₁₄ 6-C-α-L-arabinoside; 8-C-β-D-glucoside Arabinose at C6; glucose at C8
Schaftoside C₂₆H₂₈O₁₄ 6-C-β-D-glucoside; 8-C-α-L-arabinoside Glucose at C6; arabinose at C8 (isomer)
Vicenin II C₂₇H₃₀O₁₅ 6,8-di-C-β-D-glucosides Double glucose substitutions at C6/C8
Vitexin C₂₁H₂₀O₁₀ 8-C-β-D-glucoside Single glucose at C8; lacks C6 glycoside

Key Observations :

  • This compound and schaftoside are structural isomers, differing only in the position of arabinose and glucose .
  • Vicenin II contains two glucose units, enhancing its water solubility compared to this compound .
  • Vitexin lacks the C6 glycoside, reducing its molecular weight and altering bioactivity .

Analytical Differentiation

Chromatographic and mass spectrometric techniques are critical for distinguishing these compounds:

  • Retention Times (HPLC): this compound (20.6 min) elutes later than vicenin II (19.9 min) due to its arabinose moiety .
  • Mass Spectra : While this compound and schaftoside share similar fragmentation patterns (e.g., [M+H]⁺ at m/z 563.14), their distinct sugar linkages yield subtle differences in MS² spectra, such as fragment ions at m/z 521, 483, and 303 for this compound .

Bioactivity Comparison

Anti-Inflammatory Effects

Compound Mechanism of Action Model System Key Findings
This compound Inhibits HIF-1α, ERK1/2, and mTOR pathways; reduces NO, TNF-α, IL-1β LPS-stimulated BV2 microglia 200 µM reduces NO by 60% ; suppresses glycolytic enzymes (HK2, PFKFB3)
Schaftoside Targets TLR4/MyD88 pathway; reduces mitochondrial fission BV2 microglia 50 µM decreases IL-6 by 40%
Vicenin II Modulates NF-κB and MAPK pathways NSCLC cells 20 µM inhibits tumor growth by 35%

Contrast : this compound uniquely targets HIF-1α-mediated metabolic reprogramming, while schaftoside focuses on mitochondrial dynamics .

Antioxidant and Anti-Senescence Activity

  • This compound : At 1 µM, reduces ROS by 50% in senescent cells and restores mitochondrial function via autophagy activation .
  • Vicenin II : Demonstrates superior radical scavenging (IC₅₀: 12 µM) compared to this compound (IC₅₀: 18 µM) in DPPH assays .
  • Schaftoside: Limited anti-senescence data; primarily studied for anti-parasitic effects (LC₅₀: 114.66 µg/mL vs. Meloidogyne incognita) .

Pharmacokinetics and Bioavailability

  • This compound exhibits favorable pharmacokinetics with 70% oral bioavailability in rodent models, attributed to its C-glycosidic bonds resisting enzymatic hydrolysis .

Quantitative Distribution in Natural Sources

Plant Source This compound (mg/g) Schaftoside (mg/g) Vicenin II (mg/g) Reference
Prosopis alba seeds 3.22–5.18 0.41–0.72 1.50–2.30
Passiflora incarnata 2.10–3.80 1.50–2.50 N/D
Cymbopogon citratus 0.75–1.20 N/D 7.37

N/D: Not detected. This compound dominates in Prosopis alba, while vicenin II is abundant in Cymbopogon citratus .

Biologische Aktivität

Isoschaftoside, a glycosylated flavonoid, is primarily found in various plant species, including Syngonium podophyllum. Its potential biological activities have garnered attention in recent years, particularly regarding its therapeutic implications in metabolic and cardiovascular diseases. This article explores the biological activity of this compound, highlighting its effects on enzyme inhibition, liver health, and cellular senescence.

Chemical Structure

This compound is chemically classified as apigenin-6-C-α-L-arabinopyranosyl-8-C-β-D-glucopyranoside. Its structure contributes to its diverse biological activities, including antioxidant, anti-inflammatory, and enzyme-inhibitory properties.

Enzyme Inhibition

A study investigated the effects of this compound on Na+,K+-ATPase activity in pig kidney cells. The findings indicated that this compound significantly inhibited Na+,K+-ATPase activity in a concentration-dependent manner. The inhibition percentages at various concentrations were as follows:

Concentration (mg/mL)Inhibition (%)
2.0083.55
1.5072.85
1.0069.13
0.7566.70
0.5055.93
0.2539.75
0.100
0.050

These results suggest that this compound may have therapeutic potential for conditions related to hypertension by modulating renal function through Na+,K+-ATPase inhibition .

Anti-Fatty Liver Activity

Another significant aspect of this compound's biological activity is its role in combating nonalcoholic fatty liver disease (NAFLD). A study demonstrated that this compound reduced lipid deposition in HepG2 cells and reversed hepatic steatosis in a mouse model of NAFLD. The compound activated autophagy flux, which was impaired by palmitic acid treatment, leading to decreased lipid accumulation .

The mechanisms involved include:

  • Reduction of LC3-II and p62 expression : Indicating enhanced autophagy.
  • Decreased lipid droplet formation : Observed through Oil Red O staining.

Cellular Senescence

Research has also indicated that this compound can restore mitochondrial function and reduce glycolytic dependence in senescent cells. This suggests a potential role in anti-aging therapies by improving cell metabolism and function .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for the identification and quantification of isoschaftoside in plant extracts or biological matrices?

  • Methodology : Use High-Performance Liquid Chromatography (HPLC) coupled with UV-Vis or mass spectrometry (MS) detectors for precise quantification. Validate the method using calibration curves with pure this compound standards. For structural confirmation, employ Nuclear Magnetic Resonance (NMR) spectroscopy, focusing on characteristic signals (e.g., glycosidic protons at δ 4.8–5.2 ppm and flavone backbone signals). Ensure reproducibility by adhering to ICH guidelines for validation parameters (linearity, precision, accuracy) .

Q. How can researchers ensure the purity of this compound isolated from natural sources?

  • Methodology : Combine chromatographic techniques (e.g., column chromatography, preparative HPLC) with spectroscopic validation. Assess purity via HPLC-DAD (Diode Array Detection) to confirm a single peak with >95% area under the curve. Use thin-layer chromatography (TLC) for preliminary purity checks and compare RfR_f values against authenticated standards. Quantify impurities via LC-MS to identify co-eluting compounds .

Q. What are the key challenges in standardizing this compound extraction protocols across different plant species?

  • Methodology : Optimize solvent systems (e.g., ethanol-water gradients) based on the compound’s polarity. Account for matrix effects by testing extraction efficiency via spike-and-recovery experiments. Validate protocols using chemometric tools (e.g., Design of Experiments) to assess variables like temperature, solvent ratio, and extraction time. Cross-validate results using multiple plant sources to identify species-specific interference .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound (e.g., apoptosis induction vs. antioxidant effects)?

  • Methodology : Conduct dose-response and time-course experiments to delineate context-dependent effects. Use multi-omics approaches (transcriptomics, proteomics) to identify signaling pathways modulated at varying concentrations. For example, in A549 lung cancer cells, flow cytometry and Western blotting revealed that this compound upregulates pro-apoptotic Bax and Caspase-3 while downregulating anti-apoptotic Bcl-2, confirming its concentration-dependent duality . Validate findings using genetic knockout models (e.g., CRISPR-Cas9 for Bax/Bcl-2) to isolate mechanisms .

Q. What experimental designs are optimal for studying microbial-isoschaftoside interactions in fermentation processes?

  • Methodology : Combine 16S rRNA sequencing with HPLC to correlate microbial community shifts (e.g., Lactobacillus dominance) with this compound biotransformation. Use redundancy analysis (RDA) or Spearman’s correlation to identify keystone microbes influencing compound stability. Conduct in vitro co-culture assays to validate microbial-mediated degradation or synthesis pathways .

Q. How can researchers address the limited bioavailability of this compound in pharmacological studies?

  • Methodology : Develop nanoformulations (e.g., liposomes, polymeric nanoparticles) to enhance solubility and permeability. Assess bioavailability via pharmacokinetic studies (Cmax_{max}, Tmax_{max}, AUC) in animal models. Use Caco-2 cell monolayers to simulate intestinal absorption and P-glycoprotein inhibition assays to evaluate efflux transporter interactions .

Q. Data Analysis & Interpretation

Q. What statistical approaches are suitable for analyzing dose-dependent effects of this compound in cell-based assays?

  • Methodology : Apply nonlinear regression models (e.g., log-logistic curves) to calculate IC50_{50} values. Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare treatment groups. For flow cytometry apoptosis data, employ clustering algorithms (t-SNE, UMAP) to differentiate apoptotic subpopulations. Report effect sizes (Cohen’s d) to quantify biological significance .

Q. How should researchers handle variability in this compound content due to environmental factors in plant sources?

  • Methodology : Implement geographic information systems (GIS) to map environmental variables (soil pH, climate) against metabolite profiles. Use multivariate analysis (PCA, PLS-DA) to identify key factors driving variability. Establish a reference database with LC-MS/MS data from multiple harvests to define acceptable variability thresholds .

Q. Interdisciplinary & Emerging Research

Q. What methodologies integrate ethnopharmacological data with modern pharmacology to prioritize this compound research?

  • Methodology : Conduct systematic ethnobotanical surveys to document traditional uses (e.g., anti-inflammatory applications). Validate claims via target-based assays (e.g., COX-2 inhibition) and network pharmacology to predict protein-compound interactions. Use cheminformatics tools (SwissTargetPrediction) to identify novel targets .

Q. How can machine learning models improve the prediction of this compound’s pharmacokinetic properties?

  • Methodology : Train models on datasets of flavonoid pharmacokinetics (e.g., ADMET properties) using algorithms like Random Forest or Gradient Boosting. Validate predictions with in vitro assays (e.g., hepatic microsomal stability). Optimize descriptors (logP, polar surface area) to enhance model accuracy .

Eigenschaften

IUPAC Name

5,7-dihydroxy-2-(4-hydroxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-6-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28O14/c27-6-13-18(32)21(35)23(37)26(40-13)16-20(34)15(25-22(36)17(31)11(30)7-38-25)19(33)14-10(29)5-12(39-24(14)16)8-1-3-9(28)4-2-8/h1-5,11,13,17-18,21-23,25-28,30-37H,6-7H2/t11-,13+,17-,18+,21-,22+,23+,25-,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVMFOVNOXASTPA-VYUBKLCTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)C2=C(C(=C3C(=C2O)C(=O)C=C(O3)C4=CC=C(C=C4)O)C5C(C(C(C(O5)CO)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@H]([C@H]([C@@H](O1)C2=C(C(=C3C(=C2O)C(=O)C=C(O3)C4=CC=C(C=C4)O)[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301317293
Record name Isoschaftoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301317293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

564.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52012-29-0
Record name Isoschaftoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52012-29-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isoschaftoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052012290
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isoschaftoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301317293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,7-dihydroxy-2-(4-hydroxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-6-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]chromen-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ISOSCHAFTOSIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H27X8715V3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.